1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of piperidine derivatives followed by benzylation and methylation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to produce the compound efficiently .
Chemical Reactions Analysis
1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate can be compared with other piperidine derivatives, such as:
1-Benzyl 3-methyl piperidine-1,3-dicarboxylate: Lacks the hydroxymethyl group, which may affect its biological activity and chemical reactivity.
3-Methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl piperidine-1,3-dicarboxylate: Lacks both the methyl and hydroxymethyl groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-15(19)13-7-8-14(10-18)17(9-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQBUOPPWVKGMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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